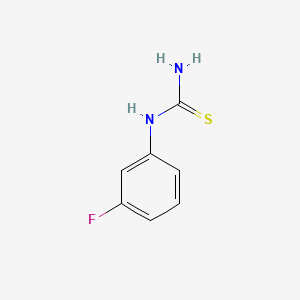

1-(3-Fluorophenyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOBLHQALWQKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370509 | |

| Record name | 1-(3-Fluorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

458-05-9 | |

| Record name | 1-(3-Fluorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(3-Fluorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of the compound 1-(3-Fluorophenyl)-2-thiourea. This molecule is of significant interest in medicinal chemistry due to the established biological activities of fluorophenyl thiourea derivatives, including their potential as anticancer and antimicrobial agents. This document outlines a detailed experimental protocol for its synthesis, presents its key physicochemical and spectral properties in a structured format, and illustrates a potential biological signaling pathway based on the known mechanisms of related compounds.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 458-05-9 | [1][2] |

| Molecular Formula | C7H7FN2S | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Melting Point | 114-117 °C | ChemicalBook |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the reaction of 3-fluoroaniline with an isothiocyanate precursor. A common and effective method involves the in situ generation of 3-fluorophenyl isothiocyanate from 3-fluoroaniline and ammonium thiocyanate, followed by its reaction with ammonia.

Experimental Protocol

Materials:

-

3-fluoroaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Acetonitrile (dry)

-

Water (distilled or deionized)

-

Ethanol

Procedure:

-

Formation of 3-Fluorophenylammonium Chloride: In a fume hood, dissolve 3-fluoroaniline (1 equivalent) in a suitable solvent such as acetone. Slowly add concentrated hydrochloric acid (1 equivalent) dropwise with stirring. The resulting precipitate of 3-fluorophenylammonium chloride is then filtered, washed with a small amount of cold solvent, and dried.

-

Formation of this compound:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorophenylammonium chloride (1 equivalent) and ammonium thiocyanate (1.1 equivalents) in water.

-

The reaction mixture is heated to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and then poured into cold water to precipitate the crude product.

-

The solid product is collected by vacuum filtration and washed thoroughly with water.

-

Recrystallization from aqueous ethanol is performed to yield pure this compound.

-

The purified product is dried under vacuum.

-

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. Below are the expected characteristic data based on the analysis of closely related fluorophenyl thiourea derivatives.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| FTIR (KBr, cm⁻¹) | ~3350-3150 (N-H stretching), ~1600 (aromatic C=C stretching), ~1550 (C=S stretching), ~1240 (C-N stretching), ~770 (C-F stretching)[3][4] |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (multiplets in the range of 6.8-7.5 ppm), NH protons (broad singlets, variable chemical shift)[3][5][6] |

| ¹³C NMR (CDCl₃, δ ppm) | Thioamide carbon (C=S) around 180 ppm, aromatic carbons (signals between 110-165 ppm, with C-F coupling visible)[7][8] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 170. |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathway

Thiourea derivatives have been identified as promising anticancer agents, with some exhibiting inhibitory activity against key enzymes in cellular signaling pathways.[9] For instance, certain urea and thiourea compounds have been shown to inhibit mitogen-activated protein kinase-activated protein kinase 2 (MK-2), an enzyme involved in inflammatory responses and cell proliferation.[9] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound, leading to an anticancer effect.

Caption: Potential inhibition of the p38/MK-2 signaling pathway by this compound.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 458-05-9|1-(3-Fluorophenyl)thiourea|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-Fluorophenyl)-2-thiourea, a compound of interest in medicinal chemistry and drug development. This document details the compound's known physical and chemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities through proposed signaling pathways. The information is presented to support further research and development efforts involving this and related thiourea derivatives.

Physicochemical Properties

This compound is a synthetic organosulfur compound. Its core structure consists of a thiourea group substituted with a 3-fluorophenyl moiety. The physicochemical properties of this compound are critical for its handling, formulation, and biological activity assessment. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FN₂S | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| CAS Number | 458-05-9 | [1][2] |

| Appearance | Almost white fine crystalline powder | [3] |

| Melting Point | 114-117 °C (lit.) | [3] |

| Boiling Point | 259.3 ± 42.0 °C (Predicted) | [3] |

| Density | 1.397 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.61 ± 0.70 (Predicted) | [3] |

| Solubility | Soluble in Methanol* | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-fluoroaniline with an appropriate isothiocyanate precursor. A common and effective method involves the in-situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate salt, followed by reaction with the amine.

Materials:

-

3-Fluoroaniline

-

Benzoyl chloride (or other suitable acid chloride)

-

Ammonium thiocyanate

-

Anhydrous acetone or acetonitrile

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

Preparation of Benzoyl Isothiocyanate (in-situ): In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this solution, add benzoyl chloride (1.0 equivalent) dropwise at room temperature. The reaction mixture is then stirred at reflux for 1-2 hours to form benzoyl isothiocyanate.

-

Reaction with 3-Fluoroaniline: After the formation of benzoyl isothiocyanate, cool the reaction mixture to room temperature. Add a solution of 3-fluoroaniline (1.0 equivalent) in anhydrous acetone dropwise to the flask.

-

Reaction Completion: Stir the resulting mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of 1-benzoyl-3-(3-fluorophenyl)-2-thiourea will form.

-

Hydrolysis (if N-benzoyl derivative is not the desired final product): To obtain the title compound, the intermediate can be hydrolyzed. The filtered solid is suspended in an aqueous solution of sodium hydroxide (2M) and heated at reflux for 2-3 hours.

-

Isolation and Purification: After cooling, the reaction mixture is neutralized with hydrochloric acid, leading to the precipitation of this compound. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture. The purity of the final product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis and purity determination of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of this moderately polar compound.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting mobile phase of 30-40% acetonitrile in water, gradually increasing to 80-90% acetonitrile over 15-20 minutes, should provide good resolution. The mobile phase should be filtered and degassed before use.

-

Flow Rate: A flow rate of 1.0 mL/min is recommended.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Based on the UV absorbance of the phenylthiourea chromophore, a detection wavelength in the range of 230-260 nm is appropriate. A PDA detector can be used to determine the optimal wavelength.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Further dilutions can be made with the initial mobile phase composition to create calibration standards.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a series of calibration standards of known concentrations to establish a calibration curve.

-

Inject the sample solution of this compound.

-

Identify the peak corresponding to this compound based on its retention time.

-

Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

-

Assess the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Workflow for HPLC Analysis

Caption: A standard workflow for the quantitative analysis of this compound by HPLC.

Potential Biological Activities and Signaling Pathways

Thiourea derivatives are a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory effects. While the specific molecular targets of this compound are not yet fully elucidated, based on studies of structurally similar compounds, plausible mechanisms of action can be proposed.

Proposed Anticancer Activity: Induction of Apoptosis

Many thiourea derivatives have been shown to induce apoptosis in various cancer cell lines. A potential mechanism involves the activation of intrinsic and extrinsic apoptotic pathways. This can be initiated by cellular stress induced by the compound, leading to the activation of caspases, a family of proteases that execute programmed cell death.

Proposed Apoptosis Induction Pathway

Caption: A plausible intrinsic apoptosis pathway initiated by this compound.

Proposed Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of some thiourea derivatives are thought to be mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, the transcription of various pro-inflammatory cytokines and enzymes can be suppressed.

Proposed Anti-inflammatory Signaling Pathway

Caption: A proposed mechanism for the anti-inflammatory effect via inhibition of the NF-κB pathway.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it amenable to standard laboratory synthesis and analysis techniques. The presented protocols provide a solid foundation for researchers working with this molecule. Furthermore, its structural similarity to other biologically active thiourea derivatives suggests its potential as a lead compound in the development of new anticancer and anti-inflammatory agents. The proposed signaling pathways offer a starting point for mechanistic studies to elucidate its precise mode of action. Further research is warranted to fully explore the therapeutic potential of this compound.

References

In-Depth Technical Guide: 1-(3-Fluorophenyl)-2-thiourea (CAS 458-05-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)-2-thiourea, a compound of interest in medicinal chemistry and drug discovery. The document details its fundamental properties, a detailed synthesis protocol, and explores its potential biological significance based on the activities of related thiourea derivatives.

Core Chemical Information

This compound is a halogenated aromatic thiourea derivative. Its chemical and physical properties are summarized in the table below, providing a foundational understanding for researchers handling this compound.

| Property | Value | Citation(s) |

| CAS Number | 458-05-9 | [1][2][3] |

| Molecular Formula | C₇H₇FN₂S | [2][3] |

| Molecular Weight | 170.21 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [2][4] |

| Melting Point | 114-117 °C | [4][5] |

| Boiling Point | 259.3 °C at 760 mmHg | [5] |

| Purity | Typically ≥95% | [3] |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 3-fluorophenyl isothiocyanate with ammonia. A generalized and detailed experimental protocol is provided below, based on established methods for thiourea synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Fluorophenyl isothiocyanate

-

Ammonia (aqueous solution, e.g., 25%)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenyl isothiocyanate (1 equivalent) in ethanol.

-

While stirring, slowly add an excess of aqueous ammonia solution (e.g., 1.5-2 equivalents) to the flask.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to obtain the purified this compound.

-

Dry the final product under vacuum.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Fluorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 1-(3-Fluorophenyl)-2-thiourea. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard protocols and theoretical frameworks necessary for its characterization. This guide serves as a foundational resource for researchers initiating studies on this compound, offering detailed experimental procedures for assessing its physicochemical properties. The described methods are critical for advancing its potential development as a therapeutic agent or research tool.

Introduction

This compound belongs to the thiourea class of compounds, which are recognized for their diverse biological activities. The incorporation of a fluorine atom on the phenyl ring can significantly modulate its physicochemical properties, including solubility and stability, which are critical determinants of its potential utility in pharmaceutical and research applications. Understanding these properties is a prerequisite for formulation development, pharmacokinetic studies, and ensuring the reliability of biological assay results. This guide details the standardized experimental procedures for a thorough evaluation of the solubility and stability profile of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that influences its absorption and bioavailability. The determination of solubility in various media is a fundamental step in its pre-formulation characterization.

Aqueous Solubility

Aqueous solubility is a key parameter for drug candidates intended for oral administration. The following table summarizes the expected data from aqueous solubility experiments.

Table 1: Aqueous Solubility Data for this compound

| Parameter | Description | Expected Outcome |

| Kinetic Solubility | The concentration of a compound in an aqueous buffer after a short incubation time, typically determined from a DMSO stock solution. | Provides an early indication of solubility for high-throughput screening. |

| Thermodynamic Solubility | The concentration of a compound in a saturated aqueous solution at equilibrium. | Represents the true solubility and is essential for formulation development. |

| pH-Solubility Profile | The solubility of the compound at different pH values, typically from pH 1 to 10. | Determines the impact of pH on solubility, which is critical for predicting its behavior in the gastrointestinal tract. |

Organic Solvent Solubility

Solubility in organic solvents is important for purification, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.

Table 2: Organic Solvent Solubility Data for this compound

| Solvent | Polarity Index | Expected Use in Research |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Common solvent for stock solutions in biological assays. |

| Ethanol | 4.3 | Used in formulations and as a co-solvent. |

| Methanol | 5.1 | Often used in analytical method development and purification. |

| Acetonitrile | 5.8 | Mobile phase component in HPLC analysis. |

| Dichloromethane (DCM) | 3.1 | Used in organic synthesis and extraction. |

Stability Assessment

Evaluating the chemical stability of a compound is mandated by regulatory guidelines to ensure its quality, safety, and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[1] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[2]

Table 3: Forced Degradation Study Conditions for this compound

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 70°C.[3] | To assess degradation in an acidic environment, mimicking stomach conditions. |

| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 70°C.[3] | To evaluate stability in an alkaline environment, relevant to the intestinal tract. |

| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature. | To investigate susceptibility to oxidation, a common degradation pathway. |

| Thermal Degradation | Dry heat, typically at temperatures above accelerated testing conditions (e.g., 60-80°C). | To determine the impact of heat on the compound's integrity. |

| Photostability | Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.[4][5] | To assess the compound's sensitivity to light exposure. |

Experimental Protocols

Protocol for Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

-

Sampling and Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

References

Predictive Mechanistic Insights into 1-(3-Fluorophenyl)-2-thiourea: A Technical Guide for Drug Discovery Professionals

Introduction

1-(3-Fluorophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules, which are recognized for their broad spectrum of biological activities. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. This technical guide provides a predictive overview of the mechanism of action of this compound, based on the documented activities of structurally related fluorophenyl thiourea derivatives. The content herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound.

The versatile bioactivity of thiourea derivatives encompasses antibacterial, antioxidant, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The core structure, characterized by a C=S group and two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets like proteins and enzymes.[2]

Predicted Biological Activities and Mechanisms of Action

Based on extensive literature analysis of analogous compounds, the predicted mechanisms of action for this compound are multifaceted and can be categorized into several key areas:

Anticancer Activity

Thiourea derivatives are a promising class of anticancer agents, demonstrating efficacy against a range of leukemia and solid tumors.[4] The proposed anticancer mechanisms for fluorophenyl thioureas involve:

-

Enzyme Inhibition:

-

Protein Tyrosine Kinases (PTKs): Many thiourea derivatives exhibit inhibitory activity against PTKs, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[4]

-

Topoisomerase II: Inhibition of topoisomerase II, an enzyme essential for DNA replication, is another potential mechanism by which these compounds can exert cytotoxic effects on cancer cells.[4]

-

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): Some derivatives have been shown to be potent inhibitors of MK-2, a key component of the MAPK signaling pathway involved in inflammation and cancer.[4]

-

-

Induction of Apoptosis: Substituted thiourea derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells.[5] Studies on related compounds have shown that they can trigger both early and late-stage apoptosis in colon cancer and leukemia cell lines.[5][6]

-

Inhibition of Inflammatory Cytokines: A notable mechanism is the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6), which plays a role in the tumor microenvironment.[1][5] Certain thiourea derivatives have been shown to significantly decrease IL-6 secretion in colon cancer cells.[5]

A proposed signaling pathway for the anticancer activity of this compound is depicted below.

Antidiabetic Activity

Fluorophenyl thiourea derivatives have demonstrated significant potential in the management of diabetes through the inhibition of key carbohydrate-metabolizing enzymes.[7][8]

-

α-Amylase and α-Glucosidase Inhibition: These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars. Their inhibition slows down glucose absorption, thereby helping to manage postprandial hyperglycemia.[7] Studies on fluorophenyl thiourea derivatives have shown potent inhibitory effects on both α-amylase and α-glycosidase.[7][8]

The mechanism of action for the antidiabetic effects is illustrated in the following diagram.

Antioxidant Activity

Many thiourea derivatives exhibit strong antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.[7][8] The antioxidant capacity is typically evaluated through several assays:

-

Radical Scavenging: The ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[7]

-

Reducing Power: The capacity to reduce oxidized metal ions, such as Fe³⁺ to Fe²⁺ (FRAP assay) and Cu²⁺ to Cu⁺.[7]

Fluorophenyl thiourea derivatives have been shown to possess high antioxidant activity, in some cases exceeding that of standard antioxidants like BHA and BHT.[7]

Quantitative Data Summary

| Compound/Derivative | Target Enzyme | IC₅₀ (nM) | Reference |

| 4-Fluorophenyl thiourea | α-Amylase | 53.307 | [7][8] |

| 4-Fluorophenyl thiourea | α-Glycosidase | 24.928 | [7][8] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the bioactivity of fluorophenyl thiourea derivatives.

General Experimental Workflow

α-Amylase Inhibition Assay

-

Preparation of Solutions: Prepare a solution of α-amylase in phosphate buffer (pH 6.8). A solution of the test compound (this compound) is prepared in DMSO. A 1% starch solution is used as the substrate.

-

Incubation: The enzyme solution is pre-incubated with the test compound at various concentrations for 10 minutes at 37°C.

-

Reaction Initiation: The starch solution is added to the mixture to start the reaction, and the incubation continues for a further 15 minutes.

-

Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.

-

Color Development: The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

-

Measurement: After cooling to room temperature, the absorbance is measured at 540 nm using a microplate reader. Acarbose is typically used as a positive control.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting inhibition percentage against the logarithm of the compound concentration.

α-Glucosidase Inhibition Assay

-

Preparation of Solutions: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8). The test compound is dissolved in DMSO. p-nitrophenyl-α-D-glucopyranoside (pNPG) is used as the substrate.

-

Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound for 10 minutes at 37°C.

-

Reaction Initiation: The pNPG solution is added to initiate the reaction, and the mixture is incubated for another 20 minutes.

-

Reaction Termination: The reaction is terminated by adding a sodium carbonate solution.

-

Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm. Acarbose is used as a standard inhibitor.

-

Calculation: The IC₅₀ value is determined from the dose-response curve.

DPPH Radical Scavenging Assay

-

Preparation of Solutions: A solution of DPPH in methanol is prepared. The test compound is dissolved in methanol at various concentrations.

-

Reaction: The DPPH solution is added to the test compound solutions.

-

Incubation: The mixture is shaken and allowed to stand in the dark for 30 minutes at room temperature.

-

Measurement: The absorbance is measured at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

-

Calculation: The scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution, and the IC₅₀ value is determined.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., SW480, SW620) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

The available evidence on fluorophenyl thiourea derivatives strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. Its predicted mechanisms of action, including potent enzyme inhibition and induction of apoptosis, position it as a molecule of interest for anticancer and antidiabetic applications. The antioxidant properties may also contribute to its overall therapeutic profile by mitigating oxidative stress. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its biological activities and the elucidation of its precise molecular mechanisms. Further preclinical studies are warranted to validate these predictions and to explore the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes | Semantic Scholar [semanticscholar.org]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Fluorinated Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into thiourea scaffolds has emerged as a powerful approach in medicinal chemistry, yielding a diverse class of compounds with significant and varied biological activities. The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, have profound effects on the pharmacological profiles of these molecules. This technical guide provides an in-depth exploration of the prominent biological activities of fluorinated thiourea compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity

Fluorinated thiourea derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in tumor progression.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated thiourea compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 4a (Fluorinated pyridine derivative) | HepG2 (Liver Carcinoma) | 4.8 | [1][2] |

| 3c | HepG2 (Liver Carcinoma) | Comparable to Cisplatin | [3] |

| 4b | HepG2 (Liver Carcinoma) | Less active than 3c | [3] |

| 4c | HepG2 (Liver Carcinoma) | Less active than 4b | [3] |

| 4a | MCF-7 (Breast Carcinoma) | Less active than against HepG2 | [3] |

| 3c | MCF-7 (Breast Carcinoma) | Less active than 4a | [3] |

| ATX 11 (Iodine at meta position) | HK-1 (Nasopharyngeal Carcinoma) | 4.7 µM | [4] |

| Cisplatin (Reference) | HK-1 (Nasopharyngeal Carcinoma) | 8.9 µM | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5][6][7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Fluorinated thiourea compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the fluorinated thiourea compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.[5] Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a no-treatment control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

-

Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value.[5]

Signaling Pathways in Anticancer Activity

Fluorinated thiourea compounds have been shown to interfere with key signaling pathways implicated in cancer development and progression.

One such pathway is the Wnt/β-catenin signaling pathway .[8] Aberrant activation of this pathway is a hallmark of many cancers. Some fluorinated thiourea derivatives have been found to inhibit this pathway, leading to a decrease in the proliferation and migration of cancer cells.

Another important target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . Specifically, some fluorinated thiourea derivatives have been shown to inhibit Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2), a key downstream effector of the p38 MAPK stress-response pathway.[9][10] Inhibition of MK2 can lead to reduced production of pro-inflammatory cytokines that are involved in tumorigenesis.

Caption: Wnt/β-catenin signaling pathway and potential inhibition.

Caption: MAPKAPK2 signaling pathway and inhibition by fluorinated thioureas.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated thiourea derivatives have shown promising activity against a variety of bacterial strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of a fluorinated pyridine derivative (4a), with data presented as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a | Staphylococcus aureus | 1.95 - 15.63 | [1][2] |

| 4a | Bacillus subtilis | 1.95 - 15.63 | [1][2] |

| 4a | Escherichia coli | 1.95 - 15.63 | [1][2] |

| 4a | Pseudomonas aeruginosa | 1.95 - 15.63 | [1][2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12][13]

Materials:

-

Bacterial strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Fluorinated thiourea compounds

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[13] This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute the standardized inoculum to the appropriate concentration for testing.

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the fluorinated thiourea compounds in the broth medium directly in the 96-well microtiter plate.[12]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial inoculum. The final volume in each well is typically 100-200 µL.[12]

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[14]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[11]

Caption: General experimental workflow for evaluating fluorinated thioureas.

Enzyme Inhibition

Fluorinated thiourea derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including diabetes and cancer.

Quantitative Enzyme Inhibition Data

The following table presents the inhibitory activity of fluorinated thiourea compounds against key enzymes.

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| Fluorophenyl thiourea | α-Amylase | IC50: 53.307 nM | [15] |

| Fluorophenyl thiourea | α-Glucosidase | IC50: 24.928 nM | [15] |

| Sulphonyl thiourea (7c) | Carbonic Anhydrase IX | Ki: 125.1 nM | [13] |

| Sulphonyl thiourea (7d) | Carbonic Anhydrase XII | Ki: 111.0 nM | [13] |

Experimental Protocols for Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.[3][16]

Materials:

-

α-Amylase solution

-

Starch solution (substrate)

-

Phosphate buffer (pH 6.9)

-

Fluorinated thiourea compounds

-

DNS (3,5-Dinitrosalicylic acid) reagent

-

96-well plate and microplate reader

Procedure:

-

Pre-incubation: Pre-incubate a mixture of the test compound and α-amylase solution at 37°C for a defined period (e.g., 10-20 minutes).[17]

-

Reaction Initiation: Add starch solution to initiate the enzymatic reaction and incubate at 37°C.[17]

-

Reaction Termination: Stop the reaction by adding DNS reagent and boiling the mixture.[18]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at 540 nm.[18]

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (without inhibitor). The IC50 value is then determined.[17]

This assay determines the inhibitory effect of a compound on α-glucosidase, another key enzyme in carbohydrate metabolism.[19][20]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (pH 6.8)

-

Fluorinated thiourea compounds

-

Sodium carbonate

-

96-well plate and microplate reader

Procedure:

-

Pre-incubation: A mixture of the α-glucosidase enzyme and the test compound is pre-incubated.[19]

-

Reaction Initiation: The reaction is initiated by adding the pNPG substrate.[19]

-

Incubation: The reaction mixture is incubated at 37°C.[19]

-

Reaction Termination: The reaction is stopped by adding sodium carbonate.[19]

-

Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.[19]

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.[19]

This assay measures the inhibition of carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes.[15][21]

Materials:

-

Human or bovine carbonic anhydrase

-

p-Nitrophenyl acetate (p-NPA) as a substrate

-

Tris-HCl buffer (pH 7.4)

-

Fluorinated thiourea compounds

-

96-well plate and microplate reader

Procedure:

-

Enzyme-Inhibitor Pre-incubation: The CA enzyme is pre-incubated with the test compound at room temperature.[15]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the p-NPA substrate.[15]

-

Kinetic Measurement: The increase in absorbance at 400 nm due to the formation of p-nitrophenol is monitored kinetically.[15]

-

Data Analysis: The rate of the reaction in the presence and absence of the inhibitor is used to calculate the percentage of inhibition and subsequently the Ki value.[21]

Conclusion

Fluorinated thiourea compounds represent a versatile and highly promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents underscores their potential for the development of novel therapeutics. The detailed methodologies and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of these potent compounds. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to fully elucidate their therapeutic potential and pave the way for their clinical application.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. benchchem.com [benchchem.com]

- 16. In vitro α-amylase inhibitory assay [protocols.io]

- 17. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. In vitro α-glucosidase inhibitory assay [protocols.io]

- 20. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(3-Fluorophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(3-Fluorophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with generalized experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.70 | Singlet (broad) | 1H | N-H (Phenyl side) |

| ~7.40-7.20 | Multiplet | 1H | Ar-H |

| ~7.20-7.00 | Multiplet | 2H | Ar-H |

| ~6.90-6.70 | Multiplet | 1H | Ar-H |

| ~2.00 | Singlet (broad) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~181.0 | C =S (Thiocarbonyl) |

| ~163.0 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~140.0 (d, ³JCF ≈ 8 Hz) | Ar-C (ipso, attached to NH) |

| ~131.0 (d, ³JCF ≈ 8 Hz) | Ar-C H |

| ~123.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C H |

| ~115.0 (d, ²JCF ≈ 21 Hz) | Ar-C H |

| ~110.0 (d, ²JCF ≈ 21 Hz) | Ar-C H |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretching (NH₂) |

| ~3150 | Medium | N-H Stretching (Aryl-NH) |

| ~1600 | Medium-Strong | C=C Aromatic Stretching |

| ~1540 | Strong | N-H Bending |

| ~1480 | Strong | C-N Stretching |

| ~1250 | Medium | C=S Stretching (Thiocarbonyl) |

| ~1150 | Strong | C-F Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 111 | Medium | [M - SCN]⁺ |

| 95 | High | [C₆H₄F]⁺ |

| 69 | Medium | [C₅H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is based on the common synthesis of N-aryl thioureas from the corresponding isothiocyanate.

Materials:

-

3-Fluorophenyl isothiocyanate

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 3-fluorophenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add an excess of aqueous ammonia (e.g., 5-10 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to assign chemical shifts, multiplicities, and integrations.

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

1-(3-Fluorophenyl)-2-thiourea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(3-Fluorophenyl)-2-thiourea, a member of the fluorinated thiourea class of compounds. While specific research on the 3-fluoro isomer is limited, this document compiles available information on its synthesis, physicochemical properties, and potential biological activities by drawing parallels with closely related fluorophenyl thiourea derivatives. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in drug discovery and development, particularly in areas where thiourea derivatives have shown promise, such as anticancer and enzyme inhibition activities.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. The incorporation of a fluorine atom into the phenyl ring of thiourea derivatives can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This compound is one such derivative, the full potential of which is yet to be extensively explored. This guide summarizes the current, albeit limited, knowledge on this specific compound and provides a broader context based on the activities of its isomers and related compounds.

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 458-05-9 | [1] |

| Molecular Formula | C₇H₇FN₂S | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | Almost white fine crystalline powder | [2] |

| Purity | ≥95% - 99% (commercially available) | [1][2] |

Synthesis and Characterization

While a specific discovery paper for this compound is not readily identifiable, the synthesis of N-aryl thioureas is a well-established chemical transformation. A general and reliable method involves the reaction of an appropriately substituted phenyl isothiocyanate with an amine. In the case of this compound, this would involve the reaction of 3-fluorophenyl isothiocyanate with ammonia.

Alternatively, a common synthetic route for N-substituted thioureas involves the reaction of an amine with an isothiocyanate generated in situ from the corresponding acyl chloride and a thiocyanate salt.[3]

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.[3]

Materials:

-

3-Fluoroaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Solvent (e.g., Acetone, Ethanol)

Procedure:

-

Formation of 3-Fluorophenyl isothiocyanate (in situ): 3-Fluoroaniline is reacted with ammonium thiocyanate in the presence of hydrochloric acid. This reaction typically proceeds at elevated temperatures.

-

Reaction with Ammonia: The in-situ generated 3-fluorophenyl isothiocyanate is then reacted with a source of ammonia to form the target thiourea.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the aromatic and thiourea protons and carbons.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H, C=S, and C-F stretching vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S).

References

Technical Guide: 1-(3-Fluorophenyl)-2-thiourea - Purity and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for 1-(3-Fluorophenyl)-2-thiourea. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this compound for their studies.

Physicochemical Properties and Identification

This compound is a substituted thiourea derivative. Its identity and basic properties are summarized below.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 458-05-9[1][2] |

| Molecular Formula | C₇H₇FN₂S[1][2] |

| Molecular Weight | 170.21 g/mol [1][2] |

| Appearance | White to off-white crystalline powder or solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Purity and Quality Specifications

The purity of this compound is a critical parameter for its use in research and development. The following table outlines the typical purity specifications and potential impurities.

| Test | Specification | Method |

| Purity (by HPLC) | ≥ 95% to ≥ 97%[1][3] | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |

| Residual Solvents | To be determined based on synthesis | Gas Chromatography (GC) |

| Elemental Analysis | Conforms to theoretical values (C, H, N, S) | Combustion Analysis[4] |

| Water Content | To be determined | Karl Fischer Titration |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound by separating it from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used for the separation of polar compounds like thiourea derivatives.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed. The specific gradient will need to be optimized.

-

Detection: UV detection at a wavelength of 200 nm is suitable for thiourea compounds.[5]

-

Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol) and diluted to an appropriate concentration.

-

Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to the total peak area of all components to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 3-fluorophenyl group and the protons of the thiourea moiety. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.

-

¹³C NMR Analysis: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

-

¹⁹F NMR Analysis: Given the presence of a fluorine atom, ¹⁹F NMR can be a valuable technique for structural elucidation and purity assessment.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Analysis: The FT-IR spectrum should exhibit characteristic absorption bands for the N-H, C=S (thiocarbonyl), and C-N stretching vibrations, as well as bands corresponding to the aromatic ring.[7][8][9] Expected characteristic peaks include N-H stretching around 3400-3200 cm⁻¹, C=S stretching around 1250-1020 cm⁻¹, and C-N stretching around 1400-1250 cm⁻¹.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound, which should match the theoretical values for the molecular formula C₇H₇FN₂S.

-

Instrumentation: A CHNS elemental analyzer.

-

Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.[1][4]

-

Analysis: The experimentally determined percentages of C, H, N, and S are compared with the calculated theoretical values. A close correlation confirms the elemental composition of the compound.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound.

Caption: Quality Control Workflow for this compound.

References

- 1. azom.com [azom.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 5. zodiaclifesciences.com [zodiaclifesciences.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-(3-Fluorophenyl)-2-thiourea In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are a subject of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and enzyme-inhibiting properties.[1][2][3] The incorporation of a fluorine atom into the phenyl ring can modulate the compound's lipophilicity, bioavailability, and overall biological potency.[1] These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound.

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of related thiourea derivatives, its biological effects may stem from various mechanisms.[2] In the context of anticancer activity, thioureas have been shown to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerase II.[4][5] For antimicrobial applications, they may disrupt microbial cell processes. Additionally, some thiourea derivatives exhibit potent inhibitory effects on enzymes like α-amylase and α-glycosidase, suggesting potential applications in diabetes management.[6] The protocols outlined below are designed to investigate these potential mechanisms.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT reagent by mitochondrial dehydrogenases of viable cells into a purple formazan product.[7]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated cells) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Resazurin solution (optional, for viability indication)

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions. The final volume in each well should be 100-200 µL.

-

Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (broth only), and a growth control (microorganism in broth with DMSO).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol evaluates the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to achieve the desired final concentrations.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the compound dilutions to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Data Presentation

The quantitative data generated from these assays can be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | 48 | Example Value |

| A549 | 48 | Example Value |

| HeLa | 48 | Example Value |

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Example Value |

| Escherichia coli | Example Value |

| Candida albicans | Example Value |

Table 3: Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | Example Value |

| ABTS Radical Scavenging | Example Value |

Visualizations

Caption: General workflow for in vitro evaluation of this compound.

Caption: Postulated apoptotic signaling pathway for cytotoxic thiourea derivatives.

References

- 1. biorxiv.org [biorxiv.org]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kar.kent.ac.uk [kar.kent.ac.uk]

- 8. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(3-Fluorophenyl)-2-thiourea in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-(3-Fluorophenyl)-2-thiourea in cell culture studies. This document outlines the compound's potential applications, presents detailed experimental protocols, and includes quantitative data and visual representations of associated signaling pathways.

Introduction

This compound is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins, making this compound a compound of interest for cancer research and drug development.

Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, studies on structurally related fluorophenyl thiourea derivatives suggest several potential modes of action in cancer cells:

-

Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell dismantling.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at specific checkpoints, such as G2/M or G1, thereby preventing cell proliferation.

-

Inhibition of Signaling Pathways: Thiourea derivatives have been implicated in the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin pathway.

-

Microtubule Disruption: Some thiourea compounds have been found to interfere with microtubule polymerization dynamics, a mechanism similar to that of established anticancer drugs like taxanes and vinca alkaloids.

Applications in Cell Culture Studies

This compound can be utilized in a variety of in vitro cell culture experiments to investigate its potential as an anticancer agent. Key applications include:

-

Cytotoxicity and Antiproliferative Assays: To determine the effective concentration range of the compound and its ability to inhibit the growth of various cancer cell lines.

-

Apoptosis Assays: To elucidate whether the compound induces programmed cell death and to investigate the underlying apoptotic pathways.

-

Cell Cycle Analysis: To identify the specific phase of the cell cycle at which the compound exerts its effects.

-

Signaling Pathway Analysis: To explore the molecular targets and signaling cascades affected by the compound.

-